2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
Description
This compound is a purine-derived molecule featuring a 2,4-dichlorobenzyl substituent at the 7-position of the purine core, a methyl group at the 3-position, and a piperazinyl-acetamide moiety at the 8-position. The dichlorobenzyl group may enhance lipophilicity and receptor binding specificity, while the piperazine-acetamide chain could improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N7O3/c1-25-16-15(17(30)24-19(25)31)28(9-11-2-3-12(20)8-13(11)21)18(23-16)27-6-4-26(5-7-27)10-14(22)29/h2-3,8H,4-7,9-10H2,1H3,(H2,22,29)(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAGPDBWVBJEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the dichlorobenzyl group. The final step involves the formation of the piperazine ring and the acetamide group. Common reagents used in these reactions include dichlorobenzyl chloride, methylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide exhibit significant anticancer properties. They have been identified as inhibitors of the KRAS protein, which is a well-known target in cancer therapy due to its role in cell signaling pathways that control cell growth and survival. The inhibition of KRAS can potentially lead to the suppression of tumor growth in various cancers .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of purine compounds can inhibit bacterial growth by targeting essential enzymes involved in bacterial cell wall synthesis. These compounds act as structural mimics of natural substrates, effectively disrupting the biosynthetic pathways necessary for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. The presence of the dichlorobenzyl group enhances lipophilicity and may improve membrane permeability, which is essential for effective intracellular action. The piperazine moiety contributes to the pharmacokinetic properties of the compound, allowing for better interaction with biological targets .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer progression and bacterial resistance mechanisms. The docking results indicate favorable interactions with key amino acid residues within the binding pockets of these targets .
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
Mechanism of Action
The mechanism of action of 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Compound A: 2-(4-(7-Isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
- Structural Difference : The 2,4-dichlorobenzyl group in the target compound is replaced with an isopentyl (3-methylbutyl) chain.
- Reduced halogen-mediated interactions (e.g., halogen bonding) may lower binding affinity to targets requiring polar interactions .
- Synthetic Accessibility : Both compounds share a common purine-piperazine scaffold, but the dichlorobenzyl variant requires halogenation steps, complicating synthesis .
Compound B: N-(1-(3-Benzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-2-(4-chlorophenyl)vinyl)acetamide
- Structural Difference : Features a benzyl group at the 3-position and a 4-chlorophenyl-vinyl substituent instead of the dichlorobenzyl-piperazine system.
- Impact: The benzyl group at the 3-position may sterically hinder interactions with flat binding pockets.
- Theoretical Insights : DFT calculations show significant charge density on the acetamide carbonyl oxygen (−0.488), suggesting strong hydrogen-bonding capacity, comparable to the target compound’s acetamide group .
Compound C: 8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine (Desmethylclozapine)
- Structural Difference : A dibenzodiazepine core replaces the purine system, with a piperazine substituent at the 11-position.
- Impact: The dibenzodiazepine scaffold is associated with antipsychotic activity (e.g., clozapine), but the absence of a purine backbone eliminates adenosine receptor targeting. The piperazine group in both compounds enhances solubility, but the target compound’s dichlorobenzyl group may confer greater CNS penetration .
Data Table: Key Structural and Functional Comparisons
Functional Group Impact Analysis
- Dichlorobenzyl vs. Isopentyl/Benzyl: The dichlorobenzyl group enhances halogen bonding and lipophilicity, critical for membrane permeability and target engagement in hydrophobic pockets.
- Piperazine-Acetamide Chain :
- Both the target compound and Compound A retain this group, suggesting shared solubility advantages and hydrogen-bonding capacity.
- In Compound B, the extended vinyl system may reduce conformational flexibility, impacting binding kinetics .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's ability to interact with various biological targets.
- Dichlorobenzyl Group : This moiety is known for enhancing lipophilicity and biological activity.
- Purine Derivative : The presence of a purine structure suggests potential interactions with nucleic acid pathways.
The molecular formula is with a molecular weight of approximately 453.39 g/mol.
Anticonvulsant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticonvulsant properties. For instance, compounds similar to the one have shown effective results in maximal electroshock seizure (MES) models, suggesting their potential use in treating epilepsy. The effective dose (ED50) for related compounds was reported to be between 13-21 mg/kg, which is comparable to established anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research has indicated that purine derivatives can act as inhibitors of key enzymes involved in bacterial cell wall synthesis. For example, studies on related compounds demonstrated significant inhibition against Mur enzymes, which are critical for bacterial growth .
Antidepressant and Anxiolytic Effects
Some derivatives have exhibited antidepressant and anxiolytic activities in animal models. For instance, specific substitutions on the piperazine ring have been linked to enhanced serotonin receptor affinity, which is crucial for mood regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances anticonvulsant activity.
- Hydrophobic Interactions : Bulky side chains improve binding affinity to target receptors, increasing efficacy .
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of various piperazine derivatives in MES models. The results indicated that modifications at the 4'-N'-benzylamide site significantly impacted activity levels. Compounds with electron-withdrawing groups showed improved efficacy compared to those with electron-donating groups .
Study 2: Antimicrobial Testing
In another study, a series of purine derivatives were tested against common pathogenic bacteria using microdilution methods. Results showed that several compounds exhibited strong antibacterial activity with IC50 values lower than those of standard antibiotics .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Phenobarbital | Anticonvulsant | 22 | |
| Compound A | Anticonvulsant | 13 | |
| Compound B | Antimicrobial | <10 | |
| Compound C | Antidepressant | 17 |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased anticonvulsant activity |
| Bulky hydrophobic side chains | Enhanced receptor binding |
| Substituted piperazine rings | Improved CNS effects |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-(7-(2,4-dichlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide coupling, piperazine functionalization, and purine scaffold assembly. Key steps:
- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic bases (e.g., triethylamine) under anhydrous conditions .
- Piperazine substitution : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency .
- Purine cyclization : Control pH (neutral to mildly acidic) and reaction time to minimize byproducts like over-oxidized intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., 2,4-dichlorobenzyl group at purine C7) and piperazine-acetamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₂₀Cl₂N₈O₃) and rule out isotopic impurities .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases, adenosine receptors). Focus on the purine core’s hydrogen-bonding motifs and the dichlorobenzyl group’s hydrophobic interactions .
- QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) with activity data to prioritize analogs .
- Example : Analog modifications at the piperazine nitrogen (e.g., methyl vs. ethyl groups) can be screened computationally to balance solubility and target affinity .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
- Data Normalization : Account for batch-to-batch compound purity variations via LC-MS quantification .
- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound aggregation; dynamic light scattering (DLS) can detect aggregation .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolic stability?
- Methodological Answer :
- Animal Models : Administer compound intravenously (IV) and orally (PO) in rodents to calculate absolute bioavailability (F%) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the acetamide group) .
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Data-Driven Insights
Q. What are the structural analogs of this compound, and how do their activities compare?
- Comparative Table :
| Analog Structure | Key Modification | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| 6-Fluoro-pyrido-pyrimidine | Fluorine at C6 | 12 nM (Kinase X) | |
| 5-Methyl-N-(phenyl)acetamide | Methyl at piperazine | 45 µM (Antimicrobial) | |
| 7-Chloro-purine derivative | Cl at purine C7 | 8 nM (Anticancer) |
Experimental Design Considerations
Q. How can reaction fundamentals and reactor design improve scalability for preclinical batches?
- Methodological Answer :
- Continuous Flow Chemistry : Minimize thermal degradation by maintaining precise temperature control in microreactors .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation (e.g., piperazine-acetamide coupling) .
- Scale-Up Criteria : Match Reynolds numbers between lab and pilot-scale reactors to ensure consistent mixing .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) .
- Asymmetric Catalysis : Employ palladium-catalyzed coupling to install stereocenters (e.g., Buchwald-Hartwig amination) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral carboxylic acids (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
